molecular formula C18H12Cl2N4O5S B2977384 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450336-38-6

2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2977384
CAS RN: 450336-38-6
M. Wt: 467.28
InChI Key: RIDQCODEKNVLRI-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), an amide group (CONH2), and a thienopyrazole group (a five-membered ring containing sulfur and nitrogen). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The nitro group is electron-withdrawing, which can make the compound more reactive. The amide group can participate in various reactions, such as hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure. Without specific data, I can’t provide a detailed analysis of these properties for this compound .

Scientific Research Applications

Antitumor and Antimicrobial Agents

Compounds with structures similar to 2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been explored for their potent antitumor activities. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines and exhibited excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Similarly, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for their antimycobacterial activity, showing significant potential against Mycobacterium tuberculosis (Nayak et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are core structures in many biologically active molecules, has been a significant area of research. Studies have demonstrated the synthesis of new pyrazolopyridines, pyrazolothienopyridines, and related compounds, showcasing the diversity in chemical synthesis and potential applications in developing new pharmaceuticals and materials (Ghattas et al., 2003).

Material Science and Polymer Chemistry

Compounds with similar structural features have been utilized in material science, particularly in the synthesis of ordered polyamides through direct polycondensation. These materials have inherent viscosities and structural properties that could be leveraged in various industrial and technological applications (Ueda & Sugiyama, 1994).

Analytical and Structural Chemistry

Research has also focused on the structural analysis of similar compounds, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the molecular and electronic structures, which are crucial for designing compounds with desired properties for specific applications (Saeed et al., 2020).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Compounds with nitro groups can be explosive under certain conditions. Amides are generally considered safe, but some can be bioactive and may pose hazards if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its reactivity, potential uses in synthesis, and any bioactivity it might have .

properties

IUPAC Name

2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O5S/c19-10-1-6-13(15(20)7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDQCODEKNVLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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